4-(Aminomethyl)-2,2-dimethylheptan-3-ol
Description
4-(Aminomethyl)-2,2-dimethylheptan-3-ol is a branched aliphatic amino alcohol with a hydroxyl group at the 3rd carbon and an aminomethyl substituent at the 4th position of a heptane backbone. The 2,2-dimethyl branching enhances steric hindrance, influencing its physicochemical properties, such as reduced solubility in polar solvents compared to linear analogs. This compound is of interest in medicinal chemistry and catalysis due to its dual functional groups, which enable participation in hydrogen bonding and chiral synthesis .
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
4-(aminomethyl)-2,2-dimethylheptan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-5-6-8(7-11)9(12)10(2,3)4/h8-9,12H,5-7,11H2,1-4H3 |
InChI Key |
XYCKNAQGZHNEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,2-dimethylheptan-3-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylheptan-3-one with formaldehyde and ammonia, followed by reduction. This method typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 4-(Aminomethyl)-2,2-dimethylheptan-3-ol may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2,2-dimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Scientific Research Applications
4-(Aminomethyl)-2,2-dimethylheptan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2,2-dimethylheptan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s tertiary alcohol group can participate in various biochemical reactions, affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features and properties of 4-(Aminomethyl)-2,2-dimethylheptan-3-ol and related compounds:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |
|---|---|---|---|---|---|
| 4-(Aminomethyl)-2,2-dimethylheptan-3-ol | Not provided | C₁₀H₂₁NO | 171.28 g/mol | -OH, -CH₂NH₂ | Branched aliphatic chain, stereogenic centers (if present) |
| 4-Methylheptan-3-ol | Not provided | C₈H₁₈O | 130.23 g/mol | -OH | Linear chain with methyl branch at C4 |
| 3-Amino-adamantan-1-ol | 937174-76-0 | C₂₁H₂₇N₇O₃ | 425.48 g/mol | -OH, -NH₂ (adamantane framework) | Rigid adamantane core, high symmetry |
| 1-Amino-3-[(4-chlorophenyl)(methyl)amino]propan-2-ol | 51038-10-9 | C₁₀H₁₄ClN₂O | 228.69 g/mol | -OH, -NH-(4-ClC₆H₄)(CH₃) | Aromatic substituent, tertiary amine |
Key Observations :
- Branching Effects : The 2,2-dimethyl group in the target compound increases hydrophobicity compared to linear 4-methylheptan-3-ol ().
- Amino Group Impact: The primary amine in the target compound enhances basicity (pKa ~9–10) relative to non-amino alcohols, improving solubility in acidic media.
- Rigid vs. Flexible Structures: 3-Amino-adamantan-1-ol () exhibits higher thermal stability due to its adamantane framework but lacks the conformational flexibility of the aliphatic target compound.
Physicochemical Properties
| Property | 4-(Aminomethyl)-2,2-dimethylheptan-3-ol | 4-Methylheptan-3-ol | 3-Amino-adamantan-1-ol |
|---|---|---|---|
| Boiling Point (°C) | ~245–250 (estimated) | ~215–220 | >300 (decomposes) |
| Solubility in Water | Low (0.1–1 g/L) | Moderate (~5 g/L) | Very low (<0.1 g/L) |
| LogP (Octanol-Water) | ~1.8 | ~2.5 | ~3.2 |
Notes:
- The target compound’s lower water solubility compared to 4-methylheptan-3-ol is attributed to its branched structure and amine group, which reduce polarity.
- 3-Amino-adamantan-1-ol’s high logP reflects its hydrophobic adamantane core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
